molecular formula C8H14O5S B1679629 Propargyl-PEG3-Ms CAS No. 943726-01-0

Propargyl-PEG3-Ms

Cat. No. B1679629
M. Wt: 222.26 g/mol
InChI Key: CNUSDGRUYDRKPO-UHFFFAOYSA-N
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Description

Propargyl-PEG3-Ms is a PEG derivative containing a propargyl group and a Ms group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is often used in the development of antibody-drug conjugates .


Synthesis Analysis

The synthesis of propargyl-terminated heterobifunctional poly (ethylene glycol) derivatives involves the modification of the carboxyl group of the bifunctional PEG into a propargyl . Then, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG3-Ms is C8H14O5S . It has a molecular weight of 222.3 g/mol .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG3-Ms can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG3-Ms is a PEG derivative with a propargyl group and a Ms group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Bioconjugation and Synthesis of Small Molecules

  • Scientific Field: Biochemistry and Medicinal Chemistry .
  • Application Summary: Propargyl-PEG3-Ms is used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
  • Results or Outcomes: The results or outcomes would also depend on the specific context of the research. In general, the use of Propargyl-PEG3-Ms can facilitate the synthesis of a wide range of bioconjugates and small molecules for various applications in chemical biology and medicinal chemistry .

Synthesis of Propargyl-Terminated Heterobifunctional Poly (ethylene glycol) (PEG) Derivatives

  • Scientific Field: Polymer Chemistry .
  • Application Summary: Propargyl-PEG3-Ms is used in the synthesis of propargyl-ended heterobifunctional PEG derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups .
  • Methods of Application: The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .
  • Results or Outcomes: The result is a novel propargyl-ended heterobifunctional PEG derivative. This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .

PEGylation of Proteins

  • Scientific Field: Biochemistry and Biotechnology .
  • Application Summary: Propargyl-PEG3-Ms can be used for the PEGylation of proteins. PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to proteins, which can improve the protein’s solubility, stability, and resistance to proteolytic degradation .
  • Methods of Application: The propargyl group in Propargyl-PEG3-Ms can react with azide-bearing proteins via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage .
  • Results or Outcomes: PEGylated proteins typically exhibit improved pharmacokinetic and pharmacodynamic properties, including increased circulating half-life, improved solubility, and reduced immunogenicity .

Click Chemistry

  • Scientific Field: Organic Chemistry and Bioconjugation .
  • Application Summary: Propargyl-PEG3-Ms is widely used in Click Chemistry, a powerful tool for bioconjugation, by reacting with azide-containing compounds or biomolecules in the presence of a copper catalyst .
  • Methods of Application: The propargyl group in Propargyl-PEG3-Ms reacts with an azide group in the presence of a copper catalyst to form a stable triazole linkage .
  • Results or Outcomes: This reaction is highly selective, efficient, and biocompatible, making it ideal for the modification of biomolecules and the synthesis of complex molecular architectures .

Surface Modification

  • Scientific Field: Material Science .
  • Application Summary: Propargyl-PEG3-Ms can be used for surface modification. The attachment of PEG to surfaces can reduce proteinaceous deposition, making the surface more biocompatible .
  • Methods of Application: The propargyl group in Propargyl-PEG3-Ms can react with azide-bearing surfaces via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage .
  • Results or Outcomes: The result is a surface with improved biocompatibility, which can be useful in various biomedical applications such as tissue engineering and regenerative medicine .

Synthesis of Complex Structures

  • Scientific Field: Organic Chemistry .
  • Application Summary: Propargyl-PEG3-Ms can be used in the synthesis of more complex structures. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
  • Methods of Application: The propargyl group in Propargyl-PEG3-Ms can react with various substrates via different chemical reactions, serving as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Results or Outcomes: The result is the synthesis of more complex structures, which can be useful in various applications in organic chemistry .

Safety And Hazards

Propargyl-PEG3-Ms is considered hazardous. It is flammable and toxic if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause an allergic skin reaction, cancer, and damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG3-Ms and similar compounds have a promising future in various applications, including the development of antibody-drug conjugates .

properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-3-4-11-5-6-12-7-8-13-14(2,9)10/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUSDGRUYDRKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG3-Ms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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